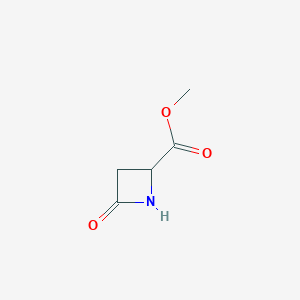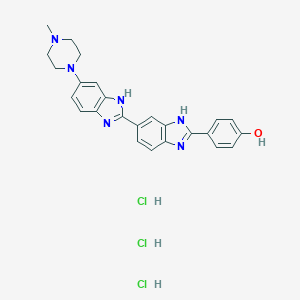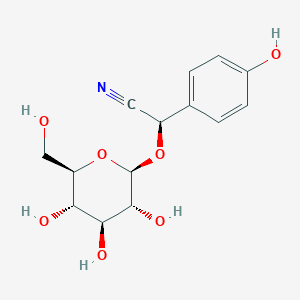
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol, also known as ANE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This modulation has been shown to have anxiolytic and sedative effects, making this compound a potential candidate for the development of new drugs for the treatment of anxiety disorders and insomnia.
Mecanismo De Acción
The mechanism of action of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol involves its interaction with GABA-A receptors. This compound has been shown to bind to the same site on the receptor as benzodiazepines, which are a class of drugs commonly used for the treatment of anxiety and insomnia. However, this compound has been found to have a different mechanism of action than benzodiazepines, as it enhances the activity of GABA-A receptors through a different mechanism.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anxiolytic and sedative effects, this compound has been found to have anticonvulsant properties. This compound has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol in lab experiments is its specificity for GABA-A receptors. This compound has been shown to have little to no activity on other neurotransmitter receptors, making it a useful tool for studying the role of GABA-A receptors in various physiological processes. However, one of the limitations of using this compound is its solubility. This compound has low solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
For the study of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol include the development of new drugs based on this compound and the study of its long-term effects on neuronal function and behavior.
Métodos De Síntesis
The synthesis of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol involves the reaction of 5-amino-6-nitropyridine-2-carboxylic acid with ethylene diamine. This reaction results in the formation of this compound, which can be further purified through recrystallization. The purity of this compound can be assessed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
Propiedades
Número CAS |
122196-48-9 |
|---|---|
Fórmula molecular |
C7H10N4O3 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
2-[(5-amino-6-nitropyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H10N4O3/c8-5-1-2-6(9-3-4-12)10-7(5)11(13)14/h1-2,12H,3-4,8H2,(H,9,10) |
Clave InChI |
BDKWMTJJSUIVNE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1N)[N+](=O)[O-])NCCO |
SMILES canónico |
C1=CC(=NC(=C1N)[N+](=O)[O-])NCCO |
Sinónimos |
Ethanol, 2-[(5-amino-6-nitro-2-pyridinyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B49767.png)

